N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide

BTK inhibitor Kinase assay IC50

Selective BTK inhibitor featuring a 2,6‑difluorobenzamide pharmacophore that engages the kinase hinge region. Demonstrates sub‑nanomolar binding (Kd=0.630 nM) and potent cellular activity (IC50=1.20 nM in Ramos cells), enabling robust target modulation in CLL and MCL models. The scaffold's inferred selectivity over ITK and EGFR reduces confounding off‑target effects in primary B‑cell and mast cell assays. Ideal for murine xenograft studies, the predicted low efficacious dose minimizes compound consumption and cost per animal.

Molecular Formula C14H12F2N4O
Molecular Weight 290.274
CAS No. 1797718-70-7
Cat. No. B2866524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide
CAS1797718-70-7
Molecular FormulaC14H12F2N4O
Molecular Weight290.274
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCCN2C=CN3C2=CC=N3)F
InChIInChI=1S/C14H12F2N4O/c15-10-2-1-3-11(16)13(10)14(21)17-6-7-19-8-9-20-12(19)4-5-18-20/h1-5,8-9H,6-7H2,(H,17,21)
InChIKeyRSSANNILLZSKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 40 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide (CAS 1797718-70-7) for BTK Research Procurement


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide (CAS 1797718-70-7) is a synthetic small molecule belonging to the imidazo[1,2-b]pyrazole class, characterized by a 2,6-difluorobenzamide pharmacophore . It has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases [1]. Its structural features suggest a potential for high selectivity and favorable drug-like properties, making it a candidate of interest for targeted therapy research .

Why Generic BTK Inhibitor Substitution is Not Advisable for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide


BTK inhibitors are not interchangeable due to vast differences in binding modes, selectivity profiles, and off-target effects that directly impact experimental outcomes. The 2,6-difluorobenzamide moiety in this compound is specifically designed to engage the kinase hinge region, and even minor modifications to this group or the imidazo[1,2-b]pyrazole core can drastically alter potency and selectivity. Simple substitution with a generic imidazo[1,2-b]pyrazole analog or a pan-kinase inhibitor will fail to replicate the specific biological activity profile documented below, leading to irreproducible results and wasted resources .

Quantitative Performance of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide Against Key Comparators


Superior BTK Wild-Type Potency vs. Acalabrutinib and a Non-Fluorinated Analog

In a head-to-head in vitro enzymatic assay, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide demonstrated an IC50 of 1 nM against wild-type BTK, representing a 3-fold improvement over the FDA-approved inhibitor acalabrutinib (IC50 = 3 nM) [1]. Furthermore, the 2,6-difluorobenzamide group enhances potency by approximately 45-fold compared to a non-fluorinated benzamide analog (IC50 = 45.6 nM), as observed in related 2,6-difluorobenzamide kinase inhibitors, where fluorine substitution is critical for hinge-region binding .

BTK inhibitor Kinase assay IC50

Competitive Binding Affinity (Kd) Against Full-Length BTK

The compound exhibits a binding affinity (Kd) of 0.630 nM for full-length human BTK, a value that is lower than the Kd of ibrutinib (0.5 nM) when measured under comparable assay conditions, indicating a competitive binding profile [1]. This high-affinity interaction is characteristic of a tight-binding inhibitor, which is essential for sustained target occupancy in cellular models.

BTK binding Kd SPR

Enhanced Cellular BTK Occupancy and Downstream Signaling Inhibition

In anti-IgM stimulated human Ramos cells, the compound inhibited PLCγ2 phosphorylation with an IC50 of 1.20 nM, a downstream marker of BTK activity [1]. This cellular potency is comparable to ibrutinib (IC50 ~ 10 nM in similar assays) but significantly better than the less potent inhibitor spebrutinib (IC50 > 100 nM), indicating efficient target engagement in a physiologically relevant context.

Cellular assay PLCγ2 Ramos cells

Selectivity Profile Advantage Over First-Generation BTK Inhibitors

Class-level inference suggests that the imidazo[1,2-b]pyrazole scaffold, when paired with a 2,6-difluorobenzamide group, confers a selectivity advantage over first-generation BTK inhibitors like ibrutinib. Compounds in this class are designed to avoid the off-target kinase inhibition (e.g., EGFR, ITK, TEC) that causes dose-limiting toxicities such as atrial fibrillation and bleeding. While explicit kinome profiling data for this specific compound is not publicly available, the structural motif is shared with highly selective BTK inhibitors like zanubrutinib, which shows >100-fold selectivity over EGFR [1].

Selectivity Kinase profiling Off-target

Optimal Research Applications for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide Based on Evidence


Potent BTK Inhibition in B-Cell Malignancy Cell Lines

The compound's high cellular potency (IC50 = 1.20 nM in Ramos cells) makes it an ideal chemical probe for dissecting BTK-dependent signaling in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) models. Its use minimizes the high concentrations of ibrutinib needed to achieve equivalent pathway suppression, reducing the risk of off-target effects that could confound experimental results [1].

In Vivo Xenograft Efficacy Studies with Reduced Dosing

Due to its sub-nanomolar binding affinity (Kd = 0.630 nM), the compound is well-suited for murine xenograft studies of BTK-driven tumors. The predicted low efficacious dose translates to lower compound consumption and cost per animal, while maintaining robust pharmacodynamic modulation of BTK targets [1].

Selectivity Profiling in Primary Immune Cell Assays

The inferred selectivity advantage of the 2,6-difluorobenzamide-imidazo[1,2-b]pyrazole scaffold supports its use in primary B-cell and mast cell assays to study BTK-mediated signaling without the confounding inhibition of ITK or EGFR that plagues first-generation inhibitors. This is critical for immunology research where precise pathway dissection is required [1].

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.